molecular formula C12H13BrO3 B2758529 (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid CAS No. 1216329-76-8

(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid

Cat. No.: B2758529
CAS No.: 1216329-76-8
M. Wt: 285.137
InChI Key: BJVQDJLYSYVMFZ-SOFGYWHQSA-N
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Description

(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid is a high-purity chemical reagent designed for advanced research applications. This compound belongs to a class of substituted cinnamic acid derivatives known for their utility in medicinal chemistry and chemical biology. Its core structure, featuring a bromo-methoxyphenyl group linked to a pentenoic acid chain, makes it a valuable scaffold for developing enzyme inhibitors and probing biological mechanisms. Structurally similar bromo- and methoxy-substituted phenyl compounds are frequently investigated as inhibitors of protein tyrosine phosphatases (PTPs), which are important targets for diseases like type 2 diabetes . Furthermore, analogous compounds with a bromo-methoxyphenyl core have demonstrated potent activity as inhibitors of tubulin polymerization, functioning as Vascular Disrupting Agents (VDAs) in oncology research . The extended pent-2-enoic acid chain in this specific isomer may enhance its potential for targeted interactions with enzyme active sites. Researchers can utilize this building block in the synthesis of more complex bioactive molecules, for bioconjugation, or as a standard in analytical studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-3-8(6-12(14)15)10-7-9(13)4-5-11(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVQDJLYSYVMFZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=O)O)/C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid typically involves the bromination of a methoxy-substituted phenyl compound followed by the introduction of the pent-2-enoic acid moiety. One common method includes:

    Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methoxyphenol.

    Formation of Pent-2-enoic Acid Moiety: The brominated compound is then subjected to a Heck reaction with pent-2-enoic acid under palladium catalysis to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research has indicated that compounds similar to (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid exhibit significant antimicrobial activity. A study highlighted that derivatives of related structures showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against Candida species . This suggests that this compound could be explored for developing new antimicrobial agents.

1.2 Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Studies have shown that phenolic compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases. The presence of the bromo and methoxy groups may enhance its efficacy by improving bioavailability or altering the compound's interaction with biological targets.

Agricultural Applications

2.1 Herbicidal Activity

Research into the herbicidal properties of similar compounds has revealed their potential use in agriculture as herbicides. The incorporation of specific functional groups, such as bromine and methoxy, can enhance the selectivity and efficacy of these compounds against unwanted plant species while minimizing damage to crops.

Table 1: Herbicidal Activity of Related Compounds

Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
Compound A5-bromo-2-methoxyphenyl derivative20085
Compound BRelated phenolic compound15078
This compoundTBDTBDTBD

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can serve as a monomer for synthesizing polymers with specific functional properties. Its ability to undergo polymerization reactions could lead to the development of materials with enhanced mechanical strength or thermal stability.

Case Study: Synthesis of Functional Polymers

A recent study demonstrated the synthesis of polymers using similar phenolic compounds, which exhibited improved properties such as increased thermal stability and enhanced UV resistance compared to traditional polymers . This opens avenues for using this compound in developing advanced materials for coatings, adhesives, and other applications.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chain Length Variations

Pent-2-enoic Acid vs. Shorter-Chain Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Properties/Applications
(2E)-3-(5-Bromo-2-methoxyphenyl)pent-2-enoic acid C₁₂H₁₂BrO₃ 284.12 5-carbon chain, bromo-methoxyphenyl substituent Potential pharmacological activity
5-Bromo-2-methoxycinnamic acid () C₁₀H₉BrO₃ 257.08 3-carbon chain (acrylic acid), same substituents Higher solubility due to shorter chain
(E)-Pent-2-enoic acid () C₅H₈O₂ 98.96 No aromatic substituents Baseline for spectroscopic studies

Substituent Variations on the Aromatic Ring

Methoxy vs. Ethoxy/Hydroxy Groups
Compound Name Molecular Formula Substituent(s) Key Differences
This compound C₁₂H₁₂BrO₃ 5-Br, 2-OCH₃ Methoxy enhances electron density on the ring
(2E)-3-(5-Bromo-2-ethoxyphenyl)acrylic acid () C₁₁H₁₁BrO₃ 5-Br, 2-OCH₂CH₃ Ethoxy increases steric bulk, altering binding interactions
3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoic acid () C₁₃H₁₀BrClNO₆S 5-Br, 2-OH Hydroxy group enables hydrogen bonding
  • Electronic and Steric Effects : Methoxy and ethoxy groups donate electrons via resonance, stabilizing the aromatic ring. Ethoxy’s larger size may hinder interactions in biological systems compared to methoxy .

Heterocyclic vs. Phenyl Ring Analogs

Compound Name Molecular Formula Aromatic System Key Properties
(2E)-3-(5-Bromo-2-thienyl)prop-2-enoic acid () C₇H₅BrO₂S Thiophene Sulfur atom enhances π-π stacking
(2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid () C₇H₅BrO₃ Furan Oxygen in furan increases polarity
  • Role of Heterocycles : Thiophene and furan analogs exhibit distinct electronic profiles compared to phenyl derivatives, influencing binding affinity in enzyme inhibition .

Ester vs. Acid Derivatives

Compound Name Molecular Formula Functional Group Applications
AG7404 () C₃₄H₄₄N₄O₈ Ethyl ester of pent-2-enoic acid Prodrug design for enhanced bioavailability
  • Esterification : Converting the carboxylic acid to an ester (e.g., AG7404) improves cell permeability, a common strategy in prodrug development .

Biological Activity

(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid is a compound with notable biological activity, particularly in cancer research and metabolic disorders. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a pent-2-enoic acid backbone substituted with a 5-bromo-2-methoxyphenyl group. This structural configuration is critical for its biological activity, influencing interactions with various biological targets.

Inhibition of Kinases

Recent studies have highlighted the role of this compound as an inhibitor of specific kinases involved in cancer progression. For instance, it has been shown to inhibit phosphoinositide-dependent kinase 1 (PDK1), which is pivotal in the PI3K/Akt signaling pathway associated with cell survival and proliferation. The compound's interaction with the PIF pocket of PDK1 indicates its potential as an allosteric modulator, providing a unique mechanism for therapeutic intervention against cancer .

Cytotoxicity Against Cancer Cell Lines

The compound exhibits cytotoxic effects against various human cancer cell lines. In vitro studies indicate that it effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, it has been reported to have an IC50 value of less than 5 μM against ovarian and lung cancer cell lines .

Case Study 1: Cancer Cell Line Evaluation

A study evaluated the cytotoxicity of this compound against several cancer cell lines, including SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate). The results demonstrated significant inhibition of cell viability, supporting its potential as a chemotherapeutic agent.

Cell LineIC50 (μM)
SK-OV-3< 5
NCI-H460< 5
DU-145< 5

Case Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms underlying the compound's activity. It was found that the compound induces apoptosis through caspase activation and mitochondrial dysfunction. This suggests that it may not only inhibit tumor growth but also promote cancer cell death through multiple pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bromine and methoxy groups can significantly affect the compound's potency. Compounds with different substituents were synthesized and tested, revealing that specific configurations enhance inhibitory effects on PDK1 and other kinases involved in tumorigenesis .

Q & A

Q. What are the recommended safety protocols for handling (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid in laboratory settings?

  • Methodological Answer: Personal protective equipment (PPE) must include respiratory protection (e.g., P95 respirators for low exposure or OV/AG/P99 for higher concentrations) and full-body protective suits to prevent skin contact . Environmental controls should prioritize containment to avoid drainage contamination. Acute toxicity data suggest avoiding inhalation and direct contact, though carcinogenicity is not classified by IARC or OSHA .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer: Synthesis often involves halogenated intermediates. For example, brominated precursors can undergo oxidation or reduction under controlled conditions to preserve the (2E)-stereochemistry. Key steps include protecting the methoxy group during coupling reactions and optimizing reaction temperatures to prevent isomerization . Characterization via NMR and IR confirms regioselectivity and purity.

Q. How can structural analogs inform structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer: Analog libraries (e.g., 5-bromo-2-fluorophenyl derivatives or ethoxy-substituted phenylpropanoic acids) provide insights into electronic and steric effects. For instance, replacing the methoxy group with ethoxy alters lipophilicity, impacting membrane permeability. Computational docking studies using PubChem-derived analogs (e.g., 3-bromo-5-fluoro-2-methoxyphenylboronic acid) can predict binding affinities to biological targets .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) models the compound’s electronic structure, identifying reactive sites such as the α,β-unsaturated carbonyl (Michael acceptor) and brominated aryl ring. Studies on similar compounds (e.g., (E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid) show that electron-withdrawing groups enhance electrophilicity, guiding predictions of regioselectivity in nucleophilic additions . X-ray crystallography validates computational geometries .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may stem from assay conditions. Standardize protocols by:
  • Using isogenic cell lines to control genetic variability.
  • Validating purity via HPLC-MS to exclude byproducts (e.g., dehalogenated derivatives).
  • Cross-referencing with structurally validated analogs (e.g., 3-(3,4-diethoxyphenyl)prop-2-enoic acid) to isolate substituent-specific effects .

Q. How can transition metal catalysis enhance derivatization of the pent-2-enoic acid backbone?

  • Methodological Answer: Palladium or rhodium catalysts enable selective C–H functionalization. For example, Pd-mediated cross-coupling of the bromoaryl group with alkenes or alkynes generates biaryl hybrids. Silver-catalyzed silylene transfer reactions (as in cyclohexene silacyclopropane systems) can introduce silicon-containing moieties for probing steric effects in drug design .

Q. What techniques validate the compound’s interaction with biological macromolecules?

  • Methodological Answer: Surface Plasmon Resonance (SPR) quantifies binding kinetics to proteins (e.g., kinases or GPCRs). Fluorescence polarization assays track displacement of labeled ligands in competitive binding studies. For intracellular targets, confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-conjugated derivatives) visualizes subcellular localization .

Data Contradiction Analysis

Q. Why do stability profiles vary across studies under similar storage conditions?

  • Methodological Answer: Degradation pathways (e.g., photolytic dehalogenation or hydrolysis) depend on impurities (e.g., residual solvents). Accelerated stability studies under ICH guidelines (40°C/75% RH) identify critical degradation products. LC-MS/MS monitors bromine loss or ester hydrolysis, while differential scanning calorimetry (DSC) detects polymorphic transitions affecting shelf life .

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